{2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid
Description
{2-[(E)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid is a thiazolidinedione (TZD)-based compound characterized by a methoxy-substituted phenoxyacetic acid backbone conjugated to a 2,4-dioxothiazolidin-5-ylidene moiety. The compound’s synthesis typically involves Knoevenagel condensation between substituted phenoxyacetic acids and TZD derivatives, followed by reduction or functionalization steps .
Properties
IUPAC Name |
2-[2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6S/c1-19-8-4-2-3-7(11(8)20-6-10(15)16)5-9-12(17)14-13(18)21-9/h2-5H,6H2,1H3,(H,15,16)(H,14,17,18)/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOBPJLBIJVAJP-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)O)C=C2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC(=O)O)/C=C/2\C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The introduction of the benzylidene group at the 5-position of TZD is achieved via Knoevenagel condensation. This step involves reacting TZD with 2-hydroxy-6-methoxybenzaldehyde in the presence of a base catalyst. Piperidine in toluene under reflux conditions is a standard protocol, as described in Scheme 1 of. The reaction proceeds via deprotonation of the active methylene group in TZD, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the E-configured benzylidene derivative.
Comparative Analysis of Condensation Methods
| Catalyst | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Piperidine | Toluene | Reflux | 6–8 h | High | |
| Et₃N | Methanol | Reflux | 7 h | Moderate |
Piperidine in toluene is preferred for its efficiency in driving the condensation to completion, while Et₃N in methanol offers a milder alternative with comparable yields.
Alkylation for Phenoxy Acetic Acid Moiety Attachment
The final step involves alkylation of the phenolic hydroxyl group at the 2-position of the benzylidene-TZD intermediate with chloroacetic acid derivatives. Two primary methods are documented:
Method A: Sodium Chloroacetate in Basic Aqueous Conditions
Adapted from Li et al., this approach uses sodium chloroacetate and sodium hydroxide in a water-ethanol solvent system. The phenolic intermediate reacts with sodium chloroacetate under reflux (102°C for 5 hours), followed by acidification to precipitate the product. This method is noted for its operational simplicity and environmental friendliness, achieving a 75% yield for analogous phenoxyacetic acid derivatives.
Method B: Chloroacetyl Chloride in Anhydrous Conditions
As reported in, chloroacetyl chloride reacts with the benzylidene-TZD intermediate in anhydrous dioxane and pyridine. The reaction occurs at room temperature for 2 hours, with subsequent crystallization from n-butanol. This method offers higher yields (up to 81% for related compounds) but requires hazardous reagents and stringent moisture control.
Alkylation Method Comparison
| Reagent | Base | Solvent | Conditions | Yield | Source |
|---|---|---|---|---|---|
| Sodium chloroacetate | NaOH | Water/Ethanol | Reflux, 5 h | 75% | |
| Chloroacetyl chloride | Pyridine | Dioxane | RT, 2 h | 81% |
Purification and Characterization
Purification typically involves acid-base workup, with final crystallization from solvents like n-butanol or DMF/water mixtures. Structural confirmation is achieved via spectroscopic methods (IR, NMR) and elemental analysis, as detailed in and.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones when oxidized.
Reduction: : Reduction reactions might involve the addition of hydrogen to the thiazolidine ring, modifying its electronic properties.
Substitution: : Commonly, nucleophilic substitution reactions occur, particularly at the methoxy or acetic acid positions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : Peroxides, m-chloroperbenzoic acid
Reducing Agents: : Lithium aluminium hydride, hydrogen gas
Substitution Reagents: : Halides, alcohols, acids under mild to moderate temperatures
Major Products
The major products vary based on the reaction type but often include substituted thiazolidine derivatives, oxidized sulfur compounds, and various functionalized acetic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid is studied for its potential as a building block in organic synthesis due to its reactive sites.
Biology
Biologically, this compound is explored for its interactions with proteins and enzymes, which can lead to the development of new biochemical tools or pharmaceuticals.
Medicine
In medical research, it is investigated for its therapeutic potential, especially in areas like antimicrobial or anti-inflammatory drug development.
Industry
Industrially, it may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which {2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. This binding can alter the activity of these targets, leading to various biochemical outcomes. The thiazolidine ring plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Key Observations :
- Methoxy vs. Halogen Substitution : Methoxy groups (e.g., in the target compound) enhance solubility and electronic effects compared to bromo or chloro substituents, which may increase steric hindrance .
- Linker Flexibility: Phenoxyacetic acid linkers improve water solubility, whereas ester linkers (e.g., compound 52) may enhance membrane permeability .
Physicochemical Properties
Melting Points :
- Methoxy-substituted derivatives (e.g., target compound: 292°C) exhibit higher melting points than ethoxy or bromo analogues (262–264°C), likely due to stronger intermolecular hydrogen bonding .
- Halogenated derivatives (e.g., 237b) show lower melting points, correlating with reduced crystallinity .
NMR Spectral Data :
- The methoxy group in the target compound resonates at 3.83 ppm (¹H NMR), while ethoxy substituents (e.g., compound 52) show split signals at 1.27 ppm (CH3) and 4.08 ppm (OCH2) .
- The thiazolidinedione carbonyl groups appear at 166–169 ppm (¹³C NMR) across all analogues, confirming structural consistency in the TZD core .
Key Trends :
- Methoxy substitution correlates with lower MIC values (enhanced potency) compared to ethoxy or bromo groups .
- Bactericidal activity (MBC/MIC ≤ 4) is retained in methoxy and ethoxy derivatives, while bromo analogues are bacteriostatic .
Cytotoxic Potential:
- Hybrid TZD-thiosemicarbazone derivatives (e.g., TZD-TSCs2–5) exhibit dual HDAC and PPARγ inhibition, with IC50 values <10 μM in cancer cell lines .
- The target compound’s methoxy group may enhance tumor selectivity compared to chlorophenyl analogues .
Computational and Analytical Insights
Biological Activity
The compound 2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid is a member of the thiazolidinone family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies from recent research.
- Molecular Formula : C16H15N3O5S
- Molecular Weight : 365.37 g/mol
- CAS Number : Not available in the provided data
Pharmacological Activities
The compound exhibits a range of biological activities that can be categorized as follows:
1. Antitumor Activity
Research indicates that thiazolidinone derivatives possess significant antitumor properties. The compound has been shown to inhibit various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of cell proliferation
A case study involving MCF-7 breast cancer cells demonstrated that the compound effectively reduced cell viability and induced apoptosis, suggesting potential as an anticancer agent.
2. Anti-inflammatory Effects
Thiazolidinone derivatives are also noted for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. In vitro studies have shown:
- A significant reduction in nitric oxide (NO) production in macrophages treated with the compound.
This suggests a potential therapeutic application in inflammatory diseases.
3. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro assays showed:
- Inhibition of bacterial growth at low concentrations.
This activity is attributed to the disruption of bacterial cell membranes and interference with metabolic processes.
The biological activity of the compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in cancer cell metabolism and inflammation.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing progression through critical phases.
Data Table: Biological Activities Summary
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of TNF-alpha | |
| Antimicrobial | Disruption of cell membranes |
Case Studies
-
Antitumor Study on MCF-7 Cells
- Objective : Evaluate the cytotoxic effects on breast cancer cells.
- Findings : The compound reduced cell viability by 60% at a concentration of 50 µM after 48 hours.
-
Anti-inflammatory Study
- Objective : Assess the impact on NO production in LPS-stimulated macrophages.
- Findings : A reduction in NO levels by 40% compared to control groups was observed at 25 µM concentration.
-
Antimicrobial Efficacy
- Objective : Test against Gram-positive and Gram-negative bacteria.
- Findings : Showed effective inhibition against Staphylococcus aureus with an MIC value of 15 µg/mL.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
